molecular formula C13H14O B1588573 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one CAS No. 202667-44-5

2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

Cat. No.: B1588573
CAS No.: 202667-44-5
M. Wt: 186.25 g/mol
InChI Key: HUGFGAJICGDGBY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex polycyclic organic compounds. The name systematically describes each structural feature: the "2-Methyl" prefix indicates a methyl substituent at the 2-position, "2,3,6,7-tetrahydro" specifies the positions of hydrogenation that convert aromatic carbon-carbon double bonds to single bonds, "S-indacen" identifies the parent polycyclic aromatic framework, and "1(5H)-one" designates the ketone functional group location and the additional hydrogen at position 5.

The structural classification of this compound places it within the broader category of polycyclic aromatic hydrocarbons, specifically as a derivative of the s-indacene system. The parent s-indacene framework, with molecular formula C₁₂H₈, represents a specific arrangement where a central benzene ring is fused with two cyclopentane rings in a rectilinear configuration. The systematic modifications present in this compound create a partially saturated derivative that maintains the core polycyclic structure while exhibiting altered electronic and conformational properties.

From a structural classification perspective, this compound can be categorized as a ketone-functionalized, partially hydrogenated indacene derivative. The presence of four additional hydrogen atoms at specific positions (2,3,6,7) creates a molecule that bridges the gap between fully aromatic polycyclic systems and their corresponding saturated analogs. This classification is particularly significant because it places the compound within a subset of polycyclic aromatic hydrocarbons that exhibit modified electronic properties while retaining structural recognition features of the parent aromatic system.

The molecular formula and structural parameters of this compound reflect its hybrid aromatic-aliphatic character. The compound maintains portions of the conjugated π-electron system characteristic of aromatic compounds while incorporating saturated regions that contribute three-dimensional structural complexity. This structural classification has important implications for understanding the compound's chemical reactivity, physical properties, and potential applications in synthetic organic chemistry and materials science.

Historical Context of Indacene Derivative Discovery

The historical development of indacene chemistry traces back to fundamental research in polycyclic aromatic hydrocarbon synthesis and characterization. The discovery and systematic study of indacene derivatives emerged from broader efforts to understand the structural diversity and chemical properties of fused ring systems containing both five- and six-membered aromatic rings. Early research in this area focused on establishing synthetic methodologies for accessing these complex molecular frameworks and characterizing their unique electronic and structural properties.

The systematic exploration of indacene derivatives gained momentum through the development of synthetic methodologies that enabled access to these structurally complex molecules. Research groups working on polycyclic aromatic hydrocarbon synthesis recognized the potential importance of indacene-based systems for understanding structure-property relationships in extended π-electron systems. The specific interest in partially hydrogenated indacene derivatives, such as this compound, developed as researchers sought to understand how selective saturation of aromatic rings affects molecular properties and reactivity.

The historical context of indacene derivative research is closely connected to broader developments in organic synthesis and polycyclic aromatic hydrocarbon chemistry. Researchers working on steroid synthesis and natural product chemistry contributed significantly to the development of synthetic methods for accessing complex polycyclic systems, including indacene derivatives. The recognition that partially saturated polycyclic systems could serve as important synthetic intermediates and exhibit unique chemical properties drove continued interest in this chemical class.

Contemporary research on indacene derivatives builds upon decades of fundamental work in polycyclic aromatic hydrocarbon chemistry. Modern synthetic methodologies and analytical techniques have enabled more detailed characterization of these compounds and exploration of their potential applications. The historical progression from fundamental structural studies to applied research in materials science and synthetic chemistry reflects the continuing importance of indacene derivatives in contemporary chemical research.

Position Within Polycyclic Aromatic Hydrocarbon Taxonomy

The taxonomic classification of this compound within the broader category of polycyclic aromatic hydrocarbons requires consideration of both its structural features and its relationship to established classification systems. Polycyclic aromatic hydrocarbons are defined as organic compounds composed of multiple fused aromatic rings, and they are classified based on factors including the number of rings, molecular weight, and structural arrangement.

Within the polycyclic aromatic hydrocarbon taxonomy, compounds are typically classified into light-molecular weight polycyclic aromatic hydrocarbons having two or three aromatic rings and high-molecular weight polycyclic aromatic hydrocarbons having four or more aromatic rings. The s-indacene parent system, with its three fused rings, falls into the light-molecular weight category, and consequently, this compound maintains this classification despite its structural modifications.

The specific position of this compound within polycyclic aromatic hydrocarbon taxonomy is further defined by its classification as a non-alternant polycyclic aromatic hydrocarbon derivative. Non-alternant polycyclic aromatic hydrocarbons contain fusion of six-carbon benzene rings along with additional rings of different sizes. The s-indacene framework exemplifies this classification through its combination of a central benzene ring with two fused five-membered rings. This structural arrangement distinguishes indacene derivatives from alternant polycyclic aromatic hydrocarbons, which contain only fusion of six-carbon benzene rings.

The taxonomic classification of this compound is complicated by its partially saturated nature, which places it at the interface between traditional polycyclic aromatic hydrocarbons and their hydrogenated derivatives. While the compound retains significant structural similarity to its fully aromatic parent, the presence of saturated regions affects its electronic properties and chemical behavior. This classification challenge reflects broader questions in polycyclic aromatic hydrocarbon taxonomy regarding how to categorize partially saturated derivatives that maintain some aromatic character while exhibiting modified chemical and physical properties.

Classification Parameter This compound Reference Standards
Ring System Type Non-alternant polycyclic aromatic hydrocarbon derivative s-Indacene (non-alternant)
Molecular Weight Category Light-molecular weight (< 4 rings) Naphthalene, Anthracene, Phenanthrene
Saturation Level Partially hydrogenated Tetrahydro derivative
Functional Group Classification Ketone-substituted polycyclic system Carbonyl-containing polycyclic aromatic hydrocarbon
Structural Complexity Medium complexity (3 fused rings + substituents) Intermediate between simple and complex polycyclic aromatic hydrocarbons

Properties

IUPAC Name

2-methyl-3,5,6,7-tetrahydro-2H-s-indacen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-8-5-11-6-9-3-2-4-10(9)7-12(11)13(8)14/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGFGAJICGDGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C3CCCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449602
Record name 2-Methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202667-44-5
Record name 3,5,6,7-Tetrahydro-2-methyl-s-indacen-1(2H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name s-Indacen-1(2H)-one, 3,5,6,7-tetrahydro-2-methyl
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Preparation Methods

Starting Materials and Reagents

Reagent/Material Role CAS Number
Indane Starting hydrocarbon substrate 496-11-7
2-Bromoisobutyryl bromide Acylating agent 354-93-2
Aluminum(III) chloride (AlCl3) Lewis acid catalyst 7446-70-0
Dichloromethane (DCM) Solvent 75-09-2

Reaction Conditions

  • Solvent: Dichloromethane (anhydrous)
  • Temperature: 0°C to room temperature (approximately 20–25°C)
  • Duration: Several hours (typically 3–6 hours)
  • Atmosphere: Inert atmosphere (nitrogen or argon) recommended to avoid moisture interference

Stepwise Procedure

  • Preparation of Reaction Mixture: Indane is dissolved in anhydrous dichloromethane under inert atmosphere.
  • Addition of Acylating Agent: 2-Bromoisobutyryl bromide is added dropwise to the solution at 0°C to control the exothermic nature of the reaction.
  • Catalyst Addition: Anhydrous aluminum(III) chloride is then introduced slowly to catalyze the Friedel-Crafts acylation.
  • Reaction Progress: The mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.
  • Work-up: The reaction is quenched by careful addition of water or dilute acid to decompose the catalyst complex.
  • Isolation: The organic layer is separated, washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
  • Purification: The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

Reaction Scheme Summary

Step Reactants Conditions Product
1 Indane + 2-Bromoisobutyryl bromide AlCl3 catalyst, DCM, 0°C to RT Acylated intermediate
2 Cyclization and work-up Quenching with water/dilute acid This compound

Analytical and Research Findings

  • The reaction proceeds via electrophilic aromatic substitution facilitated by the Lewis acid catalyst.
  • The use of aluminum(III) chloride is critical for activating the acylating agent and promoting cyclization.
  • Temperature control is essential to minimize side reactions and ensure high selectivity.
  • Purity and yield depend heavily on the work-up and purification steps, with recrystallization from appropriate solvents improving product quality.
  • The compound exhibits characteristic spectroscopic properties consistent with the indacenone structure, including carbonyl absorption in IR and distinctive NMR chemical shifts for the methyl and methylene protons.

Summary Table of Preparation Data

Parameter Details
Starting Material Indane
Key Reagent 2-Bromoisobutyryl bromide
Catalyst Aluminum(III) chloride (AlCl3)
Solvent Anhydrous dichloromethane
Temperature Range 0°C to room temperature
Reaction Time 3–6 hours
Work-up Quenching with water/dilute acid
Purification Recrystallization or column chromatography
Yield Typically moderate to good (variable)
Product State Solid
Molecular Formula C13H14O
Molecular Weight 186.25 g/mol

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methyl group and other positions on the aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing various biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

  • 2-Butyl-2,3-dihydro-1H-inden-1-one (CAS 76937-26-3): A monocyclic indanone derivative with a butyl group at the 2-position. The longer alkyl chain increases lipophilicity but reduces ring strain compared to the bicyclic system of the target compound .
  • 3,5,6,7-Tetrahydro-s-indacen-1(2H)-one : A structural isomer lacking the methyl group. Its unsubstituted framework allows for broader functionalization but may exhibit lower thermal stability due to reduced steric shielding .
  • 2-Fluoro-8-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one (CAS 2676867-54-0) : Incorporates electron-withdrawing fluoro and nitro groups, which enhance electrophilicity at the ketone moiety, making it more reactive toward nucleophiles compared to the methyl-substituted compound .

Physicochemical Properties

Limited data are available, but inferences can be drawn:

  • Melting Points: Methyl and alkyl-substituted compounds (e.g., 2-butyl analog) likely exhibit lower melting points than nitro/fluoro derivatives due to weaker intermolecular forces. For example, a related triazinoquinoxaline-indolone hybrid (compound 43 in ) has a m.p. of 229–230°C, highlighting the impact of aromaticity and hydrogen bonding .
  • Solubility: The methyl group in the target compound enhances solubility in nonpolar solvents compared to polar nitro/fluoro analogs .

Biological Activity

Overview

2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one (CAS No. 202667-44-5) is a polycyclic aromatic compound belonging to the indacene family. Its structure features a fused ring system with a ketone functional group, which may contribute to its biological activity. This compound has garnered interest for its potential applications in pharmaceuticals and materials science due to its unique chemical properties.

  • Molecular Formula : C13_{13}H14_{14}O
  • Molecular Weight : 186.25 g/mol
  • Structural Characteristics : The compound's unique substitution pattern and the presence of a ketone group are significant for its reactivity and interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes or receptors. These interactions can influence multiple biological pathways, although specific molecular targets remain to be fully elucidated through experimental studies .

In Vitro Studies

Preliminary studies have suggested that this compound may exhibit significant biological activity. For example:

  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases. Methods such as the DCFH assay have been employed to quantify intracellular ROS levels following treatment with the compound .
  • Enzyme Interaction : Research indicates potential modulation of enzyme activities, which could lead to therapeutic applications in drug development.

Case Studies

  • Case Study on Liver Toxicity :
    A study assessed the liver toxicity of various chemicals, including derivatives of indacenes. The findings suggested that compounds with similar structures could induce hepatotoxic effects under certain conditions .
  • Pharmacological Potential :
    Another investigation focused on the pharmacological properties of indacene derivatives, highlighting their potential roles as enzyme inhibitors or receptor modulators.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesNotable Differences
2-MethylindaceneMethyl group at different positionLacks ketone functionality
4-Bromo-2-methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-oneContains bromine and methyl substituentsDifferent reactivity profile due to bromine
2-Methyl-3,5-dihydro-S-indacen-1(5H)-oneMore saturated structureLacks certain aromatic characteristics

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one, and what critical reaction conditions ensure high yields?

Methodological Answer: The compound is typically synthesized via catalytic hydrogenation of nitro-substituted precursors. For example, 8-nitro-3,5,6,7-tetrahydro-S-indacen-1(2H)-one can be reduced using 10% Pd/C under a hydrogen atmosphere in degassed MeOH, achieving >90% yield . Key conditions include nitrogen degassing to prevent side reactions and precise control of reaction time (2–4 hours). Post-synthesis, purification via filtration (Celite) and vacuum concentration ensures minimal contamination. Structural validation relies on 1^1H/13^{13}C NMR and LC-MS, with characteristic peaks for the ketone group (δ ~206 ppm in 13^{13}C NMR) and molecular ion [M+H]+^+ at m/z 188 .

Advanced Analytical Techniques

Q. Q2. How can researchers resolve structural ambiguities in derivatives of this compound using advanced spectroscopic methods?

Methodological Answer: High-resolution NMR (e.g., 600 MHz) coupled with 2D experiments (COSY, HSQC, HMBC) is critical for assigning stereochemistry and confirming substitution patterns. For example, HMBC correlations between methyl protons (δ ~1.35 ppm) and adjacent carbons can confirm substituent placement . Isotopic labeling (e.g., 13^{13}C) combined with LC-HRMS (e.g., detection of 13^{13}C7_7-labeled intermediates) helps track metabolic or synthetic pathways . X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) resolves absolute configurations, particularly for chiral derivatives .

Data Contradictions in Biosynthetic Studies

Q. Q3. How should researchers address contradictions in isotopic labeling studies involving this compound derivatives?

Methodological Answer: Unexpected labeling results (e.g., lack of precursor incorporation) may arise from enzymatic compartmentalization or degradation. For instance, LC-MS analysis of fungal cultures revealed that 6-methylsalicylic acid (6-MSA) was not incorporated into patulin due to cytoplasmic degradation, prompting investigation into compartment-specific enzymes . To resolve such contradictions:

  • Perform time-course LC-MS to track precursor depletion.
  • Use genetic knockouts to identify responsible enzymes.
  • Apply subcellular fractionation to isolate biosynthetic compartments.
  • Validate findings with 13^{13}C-labeled standards and stable isotope probing (SIP) .

Biological Activity Profiling

Q. Q4. What in vitro assays are recommended for evaluating the NLRP3 inflammasome inhibitory activity of this compound derivatives?

Methodological Answer: Derivatives like sulfonamide-linked indacenones (e.g., 4-(2-hydroxypropan-2-yl)-N-((1-oxo-S-indacen-4-yl)carbamoyl)furan-2-sulfonamide) are tested using:

  • Macrophage-based assays : Measure IL-1β secretion via ELISA in LPS/ATP-primed THP-1 cells.
  • Caspase-1 activity : Fluorogenic substrates (e.g., YVAD-AFC) quantify enzymatic inhibition.
  • ASC speck formation : Confocal microscopy visualizes NLRP3 oligomerization.
  • Molecular docking : Use AutoDock Vina to predict binding to NLRP3 NACHT domain, validated by SPR (surface plasmon resonance) for affinity (Kd_d) determination .

Synthetic Modification Strategies

Q. Q5. What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Prodrug synthesis : Introduce hydrolyzable groups (e.g., Boc-protected amines) via coupling with 4-isocyanato-S-indacenone, followed by NaBH4_4 reduction to hydroxyl derivatives .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the ketone group via reductive amination.
  • Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility.
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size ~150 nm) for sustained release, characterized by DLS and TEM .

Computational Modeling

Q. Q6. How can DFT calculations guide the design of this compound derivatives with improved stability?

Methodological Answer:

  • Conformational analysis : Use Gaussian 16 with B3LYP/6-31G(d) to optimize geometry and identify low-energy conformers.
  • Reactivity prediction : Calculate Fukui indices to pinpoint electrophilic/nucleophilic sites prone to oxidation or hydrolysis.
  • Transition-state modeling : Simulate degradation pathways (e.g., ketone reduction) using QM/MM hybrid methods.
  • Solvent effects : Apply PCM (Polarizable Continuum Model) to predict solubility in physiological buffers .

Stability and Storage

Q. Q7. What are the optimal storage conditions for this compound to prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to minimize photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid ketone hydration.
  • Solvent choice : Dissolve in anhydrous DMSO (sealed under argon) for long-term stability (>6 months).
  • Quality monitoring : Perform quarterly HPLC-UV (λ = 280 nm) to assess purity degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one
Reactant of Route 2
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2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one

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